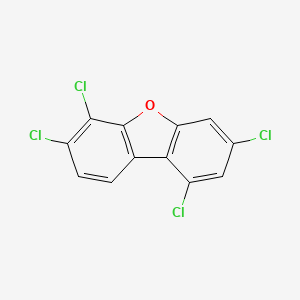

1,3,6,7-Tetrachlorodibenzofuran

Description

1,3,6,7-Tetrachlorodibenzofuran (CAS: 57117-36-9) is a polychlorinated dibenzofuran (PCDF) congener with chlorine substitutions at the 1, 3, 6, and 7 positions of the dibenzofuran backbone. Unlike its more extensively studied isomer, 2,3,7,8-tetrachlorodibenzofuran (TCDF), 1,3,6,7-TCDF lacks chlorine atoms in the lateral (2,3,7,8) positions, which are critical for high-affinity binding to the aryl hydrocarbon receptor (AhR) and subsequent toxicity . Its Henry’s Law constant is reported as $5.1 \times 10^{-1}$ (unitless), suggesting moderate volatility compared to other PCDFs .

Properties

IUPAC Name |

1,3,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITDPGCTIMCYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205753 | |

| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-36-9 | |

| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1,3,6,7-Tetrachlorodibenzofuran is not intentionally manufactured but is formed as a byproduct in several industrial processes. These processes include the production of chlorinated pesticides, where it is formed through the intermolecular condensation of ortho-chlorophenols . Additionally, it can be produced during the combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides . The reaction conditions typically involve high temperatures (over 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .

Chemical Reactions Analysis

Radical-Mediated Reactions

Radicals such as hydroxyl (OH), methylidyne (CH), and hydroperoxyl (HO₂⁻) play critical roles in the transformation of chlorinated dibenzofurans.

-

CH Radical Attack :

Theoretical studies on 2,3,7,8-TCDF reveal that CH radicals initiate multi-channel reactions via insertion into C–X bonds (X = C, Cl, H, O), forming intermediates that decompose into 13 distinct products (e.g., chlorophenols, benzene derivatives) . For 1,3,6,7-TCDF, analogous pathways are expected, with chlorine positions influencing regioselectivity.Reaction Pathway Activation Energy (kcal/mol) Products Formed C–Cl Bond Insertion 15.3–21.4 Dechlorinated intermediates C–H Bond Attack 10.8–18.9 Hydroxylated derivatives -

OH Radical Degradation :

OH radicals induce ring-opening in TCDFs via electrophilic addition. For 2,3,7,8-TCDF, this results in dihydroxy derivatives and subsequent fragmentation into chlorinated biphenyls . 1,3,6,7-TCDF likely undergoes similar degradation, with kinetic studies suggesting a threshold temperature of 500–850 K for decomposition .

Oxidation with Hydrogen Peroxide (H₂O₂)

H₂O₂ and its anion (HO₂⁻) participate in nucleophilic substitution and addition reactions with chlorinated dibenzofurans:

-

Neutral H₂O₂ :

Reactions require water molecules to catalyze proton transfer. For 2,3,7,8-TCDF, nucleophilic substitution forms intermediates with O–O bonds that homolytically cleave, releasing radicals (e.g., OH, Cl) .Parameter Value (H₂O₂ Reaction) ΔG (aqueous solution) –14.97 to –40.26 kcal/mol Energy Barrier (TS) 20.85–51.28 kcal/mol -

Anionic HO₂⁻ :

HO₂⁻ directly attacks C–O bonds in TCDFs without requiring water. For 2,3,7,8-TCDF, this pathway yields dechlorinated products and fragmented aromatic systems . Substitution effects (e.g., F, Br, CH₃) alter energy barriers by up to 4.6 kcal/mol.

Catalytic Degradation

Metal catalysts enhance TCDF decomposition under thermal or oxidative conditions:

-

Iron/Potassium Systems :

Fe/K-catalyzed diesel particle filters promote PCDD/F formation at 500–700°C but degrade TCDFs at higher temperatures (>700°C) . -

Cerium-Mediated Electrochemical Oxidation :

Ce(IV) ions oxidize TCDFs efficiently, achieving 99.75% removal of 2,3,7,8-TCDD in 10 seconds . Applied to 1,3,6,7-TCDF, similar rapid dechlorination is anticipated.

Thermal Decomposition

High-temperature incineration (>700°C) decomposes TCDFs into less chlorinated species. For 1,3,6,7-TCDF, key steps include:

-

Dechlorination : Sequential loss of Cl atoms at positions 1, 3, 6, or 7.

-

Ring Cleavage : Formation of chlorinated biphenyls or benzene fragments.

| Temperature (°C) | Major Products |

|---|---|

| 500–700 | Trichlorodibenzofurans |

| >700 | Dichlorobenzenes, CO₂, HCl |

Environmental and Mechanistic Considerations

-

Substitution Effects : Chlorine positions dictate reactivity. For 1,3,6,7-TCDF, steric hindrance at the 1- and 7-positions may slow nucleophilic attacks compared to 2,3,7,8-TCDF .

-

Toxicity Pathways : Radical intermediates (e.g., OH, Cl) generated during degradation may contribute to ecological toxicity .

Scientific Research Applications

1,3,6,7-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health impacts. Some key applications include:

Environmental Studies: Research on its environmental impact, including its persistence and bioaccumulation in the food chain.

Toxicology: Studies on its toxic effects, such as its ability to disrupt the gut microbiome and induce metabolic disorders.

Metabolomics: Investigations into its effects on lipid homeostasis and hepatic steatosis in animal models.

Mechanism of Action

The primary mechanism of action of 1,3,6,7-Tetrachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . Upon binding to AHR, this compound can induce the expression of various genes involved in xenobiotic metabolism, leading to toxic effects such as hepatic steatosis and disruption of lipid homeostasis .

Comparison with Similar Compounds

Table 1: Key Properties of 1,3,6,7-TCDF vs. 2,3,7,8-TCDF

Chlorinated Dioxins: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

- Pharmacokinetic studies indicate that TCDD’s higher potency stems from slower metabolic clearance compared to TCDF .

- Hydroxylation Pathways: Hydroxylated metabolites of TCDF (e.g., 3-OH-TCDF) are formed at unsubstituted positions adjacent to the ether linkage, similar to TCDD . These metabolites exhibit enhanced binding to human transthyretin (TTR), with relative potencies up to 4.5 times higher than thyroxine (T4) . No data exist for hydroxylated derivatives of 1,3,6,7-TCDF.

Brominated Dibenzofurans

Other Tetrachlorinated Congeners

- 1,2,6,8-Tetrachlorodibenzofuran :

This isomer (CAS: T3D2187) shares structural similarities with 1,3,6,7-TCDF but differs in chlorine placement. Neither congener is prioritized in regulatory frameworks due to low toxicity . - 2,3,4,9-Tetrachlorodibenzofuran :

Computational models predict a log $P_{oct/water}$ of 6.2 and a Crippen solubility (log $WS$) of -11.55, indicating high hydrophobicity comparable to 1,3,6,7-TCDF .

Biological Activity

1,3,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its biological activity and potential toxicological effects. Similar to other dioxins and furans, TCDF interacts with the aryl hydrocarbon receptor (AhR), leading to various biological responses. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, effects on cellular processes, and implications for health based on diverse research findings.

TCDF exerts its biological effects primarily through the activation of the AhR pathway. Upon binding to AhR, TCDF translocates to the nucleus, where it regulates the transcription of genes involved in xenobiotic metabolism, immune response, and cell proliferation.

- AhR Activation : TCDF binds to AhR with varying affinities compared to other dioxins. This binding leads to the induction of cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, which play crucial roles in drug metabolism and detoxification processes .

- Gene Expression Modulation : The activation of AhR by TCDF influences the expression of numerous genes involved in metabolic pathways. For instance, studies have shown that TCDF can induce EROD (ethoxyresorufin-O-deethylase) activity in liver cells, indicating enhanced metabolic capacity .

Biological Effects

The biological effects of TCDF encompass a range of physiological and pathological responses:

- Toxicity : TCDF is known to be toxic to various organisms. In animal studies, exposure has been linked to liver damage, immune suppression, and carcinogenic effects. For example, TCDF exposure resulted in significant liver enzyme induction and altered vitamin A metabolism in rats .

- Carcinogenic Potential : Epidemiological studies have suggested a correlation between exposure to TCDF and increased cancer risk. In particular, studies involving populations exposed to TCDD (a structural analog) indicate heightened incidences of soft tissue sarcomas and other malignancies .

Case Studies

Several case studies highlight the biological impact of TCDF:

- Seveso Disaster : Following an industrial accident in Seveso, Italy, where TCDD was released into the environment, increased cancer rates were observed among residents. Although direct links to TCDF were not established, the findings underscore the potential risks associated with chlorinated compounds .

- Animal Models : Research involving animal models has demonstrated that chronic exposure to TCDF leads to significant histopathological changes in liver tissues and increased incidences of tumors. For example, female rats exposed to low doses over extended periods developed hepatocellular carcinomas .

Comparative Analysis

The following table summarizes key findings related to the biological activity of TCDF compared to other related compounds:

| Compound | AhR Binding Affinity | Induction of CYP Enzymes | Carcinogenicity Evidence |

|---|---|---|---|

| This compound (TCDF) | Moderate | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High | Yes | Strong |

| 6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF) | Low | Limited | Uncertain |

Q & A

Basic Research Questions

Q. How should 1,3,6,7-tetrachlorodibenzofuran be prepared and stored for environmental analysis?

- Methodological Answer : For environmental analysis, prepare stock solutions by diluting this compound to 50 µg/mL in a 10% toluene-nonane solvent mixture. Store solutions in amber glass vials at –20°C to prevent photodegradation and volatilization. Ensure calibration standards are freshly prepared from certified reference materials to minimize matrix interference during GC-MS or HPLC analysis .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or electron capture detection (GC-ECD) for isomer-specific identification. Confirm retention times against certified standards. For complex matrices (e.g., sediments), employ clean-up steps such as silica gel chromatography or sulfuric acid treatment to remove lipids and interfering chlorinated compounds .

Q. How can researchers distinguish this compound from co-eluting isomers in environmental samples?

- Methodological Answer : Optimize chromatographic separation using DB-5MS or equivalent capillary columns with slow temperature ramping (e.g., 2°C/min). Cross-validate results with isotope dilution techniques (e.g., -labeled internal standards) and compare fragmentation patterns in mass spectra. Confirmation via orthogonal methods like NMR or immunoassays is advised for ambiguous cases .

Advanced Research Questions

Q. How should experimental designs address contradictory data in isomer-specific toxicity studies?

- Methodological Answer : Conduct dose-response studies across multiple biological models (e.g., in vitro hepatocyte assays and in vivo murine models) to resolve discrepancies. Use metabolomics (e.g., LC-MS/MS) to quantify oxidative stress biomarkers (e.g., glutathione depletion) and transcriptomics (RNA-seq) to identify AhR-mediated pathways. Statistically validate findings using multivariate analysis (e.g., PCA) to isolate isomer-specific effects from confounding variables .

Q. What methodologies are effective for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Deploy passive samplers (e.g., polyethylene devices) in sediment-water interfaces to measure bioaccumulation factors. Couple this with stable isotope tracing (-labeled analogs) to track biotic uptake in benthic organisms. For long-term fate studies, integrate fugacity modeling to predict partitioning coefficients and degradation half-lives under varying redox conditions .

Q. How can photochemical degradation pathways of this compound be experimentally characterized?

- Methodological Answer : Simulate solar irradiation using xenon arc lamps with UV filters (290–400 nm) in batch reactors. Monitor degradation kinetics via time-resolved GC-MS and identify intermediates (e.g., trichlorodibenzofurans) using QTOF-MS. Compare thermal vs. photolytic pathways by conducting parallel experiments at elevated temperatures (e.g., 300°C) to assess reaction activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.